2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as those involving pyrimidin-4-one and pyrido[2,3-d]pyrimidin-4(1H)-ones, often involves multistep reactions, including condensation, cyclization, and functional group transformations (Kobayashi et al., 2007). These processes are crucial for building the complex molecular architecture characteristic of such compounds.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are typically employed to elucidate the molecular structure of heterocyclic compounds. Studies have shown that compounds with a pyrimidine ring can exhibit a folded conformation, influenced by intramolecular hydrogen bonding and the spatial arrangement of substituents, contributing to their stability and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds with a pyrimidine core are reactive towards various chemical reagents, leading to a wide range of derivatives. Reactions include N-alkylation, ring closure, and nucleophilic substitutions, which are instrumental in synthesizing novel compounds with potential biological activities (Hossan et al., 2012).
properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-17-9-10-21(13-18(17)2)27-24(30)16-29-19(3)26-23-11-12-28(15-22(23)25(29)31)14-20-7-5-4-6-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBBSYZRUMMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide |
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